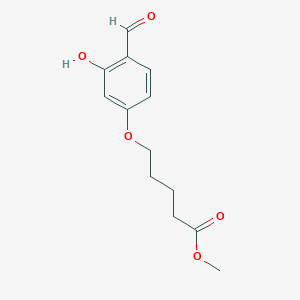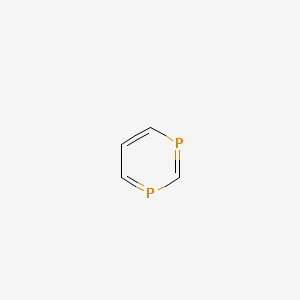![molecular formula C30H24ClN3OS B12583745 N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide CAS No. 303162-92-7](/img/structure/B12583745.png)
N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(2-Clorofenil)-4-(3-metilfenil)-1,3-tiazol-5-il]piridin-2-il}-3-fenilpropanamida es un compuesto orgánico complejo que pertenece a la clase de los derivados del tiazol. Los compuestos de tiazol son conocidos por sus diversas actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{4-[2-(2-Clorofenil)-4-(3-metilfenil)-1,3-tiazol-5-il]piridin-2-il}-3-fenilpropanamida típicamente involucra reacciones orgánicas de múltiples pasosEl paso final involucra el acoplamiento del derivado de tiazol con piridina y fenilpropanamida bajo condiciones de reacción específicas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la hidrogenación catalítica, la extracción con solventes y la cristalización se emplean comúnmente para lograr el producto deseado a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{4-[2-(2-Clorofenil)-4-(3-metilfenil)-1,3-tiazol-5-il]piridin-2-il}-3-fenilpropanamida experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El compuesto puede ser reducido usando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de Sustitución: Halógenos, nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
N-{4-[2-(2-Clorofenil)-4-(3-metilfenil)-1,3-tiazol-5-il]piridin-2-il}-3-fenilpropanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-{4-[2-(2-Clorofenil)-4-(3-metilfenil)-1,3-tiazol-5-il]piridin-2-il}-3-fenilpropanamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede bloquear la biosíntesis de lípidos bacterianos, lo que exhibe actividad antimicrobiana .
Comparación Con Compuestos Similares
Compuestos Similares
N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida: Conocido por sus propiedades antimicrobianas y anticancerígenas.
N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida: Se estudia por su actividad antituberculosa.
Unicidad
N-{4-[2-(2-Clorofenil)-4-(3-metilfenil)-1,3-tiazol-5-il]piridin-2-il}-3-fenilpropanamida se destaca por su combinación única de grupos funcionales, que contribuyen a sus diversas actividades biológicas y potenciales aplicaciones terapéuticas .
Propiedades
Número CAS |
303162-92-7 |
|---|---|
Fórmula molecular |
C30H24ClN3OS |
Peso molecular |
510.0 g/mol |
Nombre IUPAC |
N-[4-[2-(2-chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C30H24ClN3OS/c1-20-8-7-11-22(18-20)28-29(36-30(34-28)24-12-5-6-13-25(24)31)23-16-17-32-26(19-23)33-27(35)15-14-21-9-3-2-4-10-21/h2-13,16-19H,14-15H2,1H3,(H,32,33,35) |
Clave InChI |
KVTYKCVWVWIOSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)C4=CC(=NC=C4)NC(=O)CCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)


![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)

![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
